molecular formula C17H18N2O5 B2855255 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[1-(furan-2-yl)propan-2-yl]ethanediamide CAS No. 1226439-07-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[1-(furan-2-yl)propan-2-yl]ethanediamide

Cat. No.: B2855255
CAS No.: 1226439-07-1
M. Wt: 330.34
InChI Key: MUFPREBGARWPDW-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[1-(furan-2-yl)propan-2-yl]ethanediamide is a complex organic compound that features a benzo[d][1,3]dioxole ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[1-(furan-2-yl)propan-2-yl]ethanediamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the oxalamide linkage: This involves the reaction of the benzo[d][1,3]dioxole derivative with oxalyl chloride, followed by the addition of the furan derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[1-(furan-2-yl)propan-2-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinones.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[1-(furan-2-yl)propan-2-yl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[1-(furan-2-yl)propan-2-yl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline: This compound shares the benzo[d][1,3]dioxole ring but differs in the substituents attached to it.

    1-(1,3-Benzodioxol-5-yl)-2-propanol: This compound also contains the benzo[d][1,3]dioxole ring but has a different functional group attached.

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[1-(furan-2-yl)propan-2-yl]ethanediamide is unique due to its combination of the benzo[d][1,3]dioxole and furan rings, as well as the oxalamide linkage. This unique structure gives it distinct chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[1-(furan-2-yl)propan-2-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11(7-13-3-2-6-22-13)19-17(21)16(20)18-9-12-4-5-14-15(8-12)24-10-23-14/h2-6,8,11H,7,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFPREBGARWPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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